N-(Quinolin-6-yl)acrylamide
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Overview
Description
N-(Quinolin-6-yl)acrylamide: is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-6-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method includes the chemo-selective reaction of 2-quinolinone with methyl acrylate under specific conditions . This reaction can be catalyzed by palladium diacetate in acetonitrile at elevated temperatures (around 120°C) in a sealed tube .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(Quinolin-6-yl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring.
Oxidation and Reduction Reactions: The quinoline moiety can be oxidized or reduced under appropriate conditions.
Addition Reactions: The acrylamide group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Diacetate: Used as a catalyst in substitution reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Hydrazine: Used for the reduction of quinoline derivatives.
Major Products:
N-Substituted Quinoline Derivatives: Formed through substitution reactions.
Oxadiazoles and Thiosemi-carbazides: Formed through reactions involving the acrylamide group.
Scientific Research Applications
Chemistry: N-(Quinolin-6-yl)acrylamide is used in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts .
Biology and Medicine: The compound has shown potential in biological applications, particularly as an inhibitor of enzymes like EGFR (Epidermal Growth Factor Receptor), making it a candidate for anticancer research . It has also been evaluated for its cytotoxicity against cancer cell lines .
Industry: In the industrial sector, this compound derivatives are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
N-(Quinolin-6-yl)acrylamide exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide: Another quinoline derivative with similar inhibitory effects on EGFR.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds also exhibit significant biological activity and are used in similar research applications.
Uniqueness: N-(Quinolin-6-yl)acrylamide is unique due to its specific structure, which allows for selective binding to certain molecular targets like EGFR. This selectivity enhances its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-quinolin-6-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2,(H,14,15) |
InChI Key |
ZISYUGFIZAZBSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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